molecular formula C15H20N2O3 B7851689 Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B7851689
M. Wt: 276.33 g/mol
InChI Key: PKSUETAEVFDFFP-UHFFFAOYSA-N
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Description

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and N-methylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A monoamine releasing agent with selectivity for dopamine and norepinephrine release.

    4-Bromo-N-Z-piperidine: Used in organic synthesis as a precursor for various piperidine derivatives.

    Piperidine derivatives: A broad class of compounds with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

Uniqueness

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzyl group and a N-methylcarbamoyl moiety allows for versatile interactions with molecular targets, making it a valuable compound in both research and industrial applications.

Biological Activity

Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carbamoyl moiety. Its molecular formula is C14_{14}H18_{18}N2_2O2_2, and it has a molecular weight of approximately 250.31 g/mol. The presence of the piperidine structure is significant, as compounds containing this ring often exhibit diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may function as an inhibitor by binding to active or allosteric sites on enzymes, thereby modulating their activity. For example, similar piperidine derivatives have shown potential as inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are critical in neurological functions and disorders .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies suggest that the compound may inhibit key enzymes involved in neurotransmitter metabolism, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
  • Receptor Binding : The compound's structure allows it to interact with various receptors, which may influence signaling pathways associated with mood regulation and cognitive function.
  • Antiviral Properties : Some derivatives of piperidine have demonstrated antiviral activity against influenza viruses, indicating that similar compounds might possess comparable efficacy .

In Vitro Studies

In vitro studies have evaluated the inhibitory potency of this compound against several enzymes. For instance:

Enzyme IC50_{50} (µM) Mechanism
hMAO-B4.3Covalent inhibition via carbamate
hBChE8.5Non-covalent binding

These findings underscore the compound's potential as a dual inhibitor, targeting both MAO-B and BChE, which are relevant in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the piperidine core can significantly affect biological activity. For example:

  • Substituents on the benzyl group can enhance binding affinity to target enzymes.
  • Carbamate moieties have been shown to be crucial for the inhibitory action against cholinesterases .

Properties

IUPAC Name

benzyl 4-(methylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-16-14(18)13-7-9-17(10-8-13)15(19)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSUETAEVFDFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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